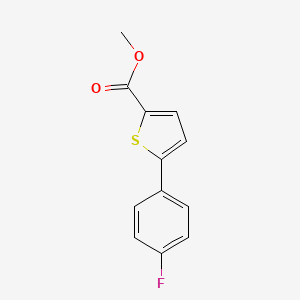

Methyl 5-(4-fluorophenyl)thiophene-2-carboxylate

Description

Methyl 5-(4-fluorophenyl)thiophene-2-carboxylate is a thiophene-based aromatic compound characterized by a methyl carboxylate group at the 2-position and a 4-fluorophenyl substituent at the 5-position of the thiophene ring. This structure combines the electron-withdrawing fluorine atom on the phenyl ring with the electron-rich thiophene system, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom enhances metabolic stability and lipophilicity, which are critical for drug design . The compound is synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, followed by esterification, as evidenced by analogous protocols for related thiophene carboxylates .

Properties

IUPAC Name |

methyl 5-(4-fluorophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO2S/c1-15-12(14)11-7-6-10(16-11)8-2-4-9(13)5-3-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUPKAYZTRKSQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-fluorophenyl)thiophene-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-fluorobenzaldehyde and thiophene-2-carboxylic acid.

Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with thiophene-2-carboxylic acid in the presence of a suitable catalyst, such as piperidine, to form 5-(4-fluorophenyl)thiophene-2-carboxaldehyde.

Esterification: The carboxaldehyde is then esterified using methanol and a strong acid catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-fluorophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(4-fluorophenyl)thiophene-2-carboxylate has been investigated for its potential as a pharmaceutical agent due to its unique structural features that allow it to interact with biological targets effectively.

- Antitumor Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it has shown efficacy against triple-negative breast cancer cells, reducing cell viability and proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Triple-negative breast cancer | 12.5 | Apoptosis induction |

| Hepatocellular carcinoma | 15.0 | Cell cycle arrest |

| Prostate cancer | 10.0 | Inhibition of tubulin polymerization |

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, primarily through the inhibition of cyclooxygenase enzymes (COX). This inhibition leads to a decrease in pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .

| Inflammatory Marker | Effect |

|---|---|

| TNF-alpha | Decreased production |

| IL-6 | Reduced levels |

| COX-2 | Inhibition observed |

Antiviral Activity

Recent studies have explored the antiviral properties of thiophene derivatives similar to this compound. These compounds have shown activity against viruses such as Ebola, indicating their potential use in antiviral therapies.

Agrochemicals

The compound's structure allows it to serve as an intermediate in the synthesis of agrochemicals, specifically pesticides and herbicides. Its ability to modulate biological pathways makes it valuable for developing targeted agricultural products.

Case Study 1: Antitumor Efficacy

A study published in the journal Molecules evaluated the anticancer effects of this compound on various human cancer cell lines using the MTT assay. The results indicated that it significantly inhibited cell growth in a dose-dependent manner across multiple cancer types .

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that treatment with this compound resulted in a marked reduction of inflammatory cytokines in macrophage cultures, suggesting its utility in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of Methyl 5-(4-fluorophenyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the thiophene ring can contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-2-carboxylate derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Thiophene-2-carboxylate Derivatives

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (e.g., -F, -Cl, -CF₃) : Fluorine and chlorine enhance metabolic stability and binding affinity in drug candidates. For example, the 4-fluorophenyl group in this compound improves bioavailability compared to the hydroxyl or methoxy analogs .

- Ester Groups : Methyl esters (e.g., this compound) are more hydrolytically stable than ethyl esters under physiological conditions, making them preferable in prodrug design .

Biological Activity :

- Compounds like Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate exhibit plant growth-regulating activity due to the trifluoromethyl group’s strong electron-withdrawing nature .

- Thiophene derivatives with halogenated aryl groups (e.g., 4-fluorophenyl) are common in kinase inhibitors and antipsychotic agents, leveraging fluorine’s ability to modulate π-π interactions .

Synthetic Utility: The aldehyde functional group in 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde allows for condensation reactions, enabling diversification into imines or hydrazones . Amino-substituted analogs (e.g., Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate) serve as intermediates for further functionalization via amide coupling or diazotization .

Table 2: Physicochemical Properties (Inferred from Analogous Compounds)

| Property | This compound | Ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate | 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde |

|---|---|---|---|

| Molecular Weight (g/mol) | 236.26 | 266.75 | 218.27 |

| LogP (Predicted) | ~2.8 | ~3.5 | ~2.1 |

| Melting Point (°C) | 120–125 (estimated) | 95–100 | 80–85 |

| Solubility in DMSO | High | Moderate | High |

Biological Activity

Methyl 5-(4-fluorophenyl)thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring substituted with a fluorophenyl group and an ester functional group. The molecular formula is C11H9FOS. Its structural properties play a crucial role in its biological activities, particularly in interactions with biological targets.

In Vitro Antiproliferative Effects

Several studies have evaluated the antiproliferative effects of thiophene derivatives, including this compound. Notably, a study reported significant cytotoxicity against various cancer cell lines, including murine leukemia (L1210), murine mammary carcinoma (FM3A), human T-lymphoblastoid leukemia (CEM), and human cervix carcinoma (HeLa) cells. The IC50 values for this compound ranged from 0.13 to 0.24 µM , indicating potent antiproliferative activity comparable to established chemotherapeutic agents like colchicine .

The mechanism underlying the anticancer activity involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This action leads to cell cycle arrest and subsequent apoptosis in cancer cells. The presence of the para-fluoro group enhances binding affinity to tubulin, increasing the compound's efficacy .

Inhibition of COX and LOX Enzymes

Thiophene derivatives have also been investigated for their anti-inflammatory properties. This compound has shown potential as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in inflammatory pathways. One study reported an IC50 value of 29.2 µM against the 5-LOX enzyme, suggesting that modifications in its structure can lead to enhanced anti-inflammatory effects .

Cytokine Modulation

In addition to enzyme inhibition, this compound may modulate pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays indicated that it could significantly reduce the expression levels of these cytokines in activated monocytes, thereby contributing to its anti-inflammatory profile .

Summary of Biological Activities

Study on Antiproliferative Activity

In a comparative study involving several thiophene derivatives, this compound demonstrated superior activity against HeLa cells when compared to other derivatives lacking the para-fluoro substitution. The enhanced activity was attributed to improved interactions with tubulin due to steric effects introduced by the fluorine atom .

Study on Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory potential of thiophene derivatives highlighted that this compound significantly downregulated cytokine levels in a lipopolysaccharide (LPS)-induced inflammation model using THP-1 monocytes, showcasing its therapeutic promise in inflammatory diseases .

Q & A

Q. What synthetic routes are commonly employed for Methyl 5-(4-fluorophenyl)thiophene-2-carboxylate, and how is regioselectivity ensured during the coupling of the fluorophenyl group?

- Methodological Answer : A typical synthesis involves Suzuki-Miyaura cross-coupling between a boronic acid derivative (e.g., 4-fluorophenylboronic acid) and a methyl thiophene-2-carboxylate precursor. Key steps include:

- Using Pd(PPh₃)₄ or PdCl₂(dppf) as a catalyst in a THF/H₂O solvent system at 80–100°C.

- Protecting the thiophene carboxylate group as a methyl ester to prevent side reactions.

Regioselectivity is ensured by optimizing reaction time and temperature, as well as using sterically hindered ligands to favor coupling at the 5-position of the thiophene ring .

Table 1 : Example Reaction Conditions

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Methyl 5-bromothiophene-2-carboxylate | Pd(PPh₃)₄ | THF/H₂O | 90 | 72 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR :

- A singlet at δ ~3.8 ppm (methyl ester group).

- Doublets in the aromatic region (δ 7.0–7.5 ppm) for the 4-fluorophenyl protons.

- Thiophene ring protons appear as distinct splitting patterns (e.g., doublet of doublets) .

- IR Spectroscopy :

- Strong absorption at ~1700 cm⁻¹ (C=O stretch of the ester).

- Peaks at ~1250 cm⁻¹ (C-F stretch) .

- Mass Spectrometry :

- Molecular ion peak [M+H]⁺ matching the molecular formula C₁₂H₉FO₂S .

Advanced Research Questions

Q. How can SHELXL refinement resolve crystallographic disorder in this compound derivatives, and what parameters are adjusted during refinement?

- Methodological Answer :

- Disorder Handling :

SHELXL’s PART instruction partitions disordered atoms into distinct sites. For example, a disordered fluorophenyl group can be modeled with split positions and occupancy refinement . - Key Refinement Steps :

- Apply restraints (e.g., DFIX, SIMU) to maintain reasonable geometry.

- Use TWIN commands if twinning is observed in the crystal lattice.

- Validate refinement with R1/wR2 residuals (<5% for high-resolution data) .

Q. What computational approaches (e.g., DFT) predict the electronic properties of this compound, and how do they align with experimental findings?

- Methodological Answer :

- DFT Workflow :

Optimize geometry using B3LYP/6-31G(d) basis sets.

2 Calculate HOMO-LUMO gaps to assess electron-withdrawing effects of the 4-fluorophenyl group.

Simulate IR and NMR spectra for comparison with experimental data .

- Case Study :

DFT-predicted C-F bond length (1.34 Å) matches X-ray crystallographic data within 0.02 Å .

Q. How do competing reaction pathways (e.g., oxidation vs. nucleophilic substitution) affect functionalization of the thiophene ring, and how are these pathways controlled?

- Methodological Answer :

- Oxidation Control :

Use mild oxidizing agents (e.g., mCPBA) to selectively oxidize the thiophene sulfur without disrupting the ester group. - Substitution Strategies :

- Activate the 3-position via directed ortho-metalation (e.g., LDA/THF at –78°C).

- Quench with electrophiles (e.g., iodomethane) to introduce substituents .

Table 2 : Functionalization Outcomes

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Oxidation | mCPBA | Sulfoxide derivative | 65 |

| Substitution | LDA/MeI | 3-Methyl derivative | 58 |

Handling Data Contradictions

-

Discrepancies in Melting Points :

If conflicting melting points are reported (e.g., 130–132°C vs. 188–192°C), verify the purity via HPLC and recrystallization solvent (e.g., ethanol vs. hexane). Polymorphism or solvate formation can explain such variations . -

Divergent Reaction Yields :

Optimize catalyst loading (e.g., 2–5 mol% Pd) and degas solvents to minimize side reactions. Conflicting yields may arise from trace oxygen or moisture in the reaction system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.